[6-(4-Hydroxypiperidin-1-yl)pyridin-3-yl]-[4-(2-pyrazol-1-ylethyl)piperidin-1-yl]methanone
Overview
Description
[6-(4-Hydroxypiperidin-1-yl)pyridin-3-yl]-[4-(2-pyrazol-1-ylethyl)piperidin-1-yl]methanone is a complex organic compound that features a pyrazole ring, a piperidine ring, and a pyridine ring
Preparation Methods
The synthesis of [6-(4-Hydroxypiperidin-1-yl)pyridin-3-yl]-[4-(2-pyrazol-1-ylethyl)piperidin-1-yl]methanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the pyrazole ring: This can be achieved through the cyclocondensation of hydrazine with an appropriate α,β-unsaturated carbonyl compound.
Attachment of the piperidine ring: The pyrazole derivative is then reacted with a piperidine derivative under suitable conditions to form the desired intermediate.
Formation of the pyridine ring: The intermediate is further reacted with a pyridine derivative to complete the synthesis of the target compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
[6-(4-Hydroxypiperidin-1-yl)pyridin-3-yl]-[4-(2-pyrazol-1-ylethyl)piperidin-1-yl]methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole or pyridine rings, often using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
[6-(4-Hydroxypiperidin-1-yl)pyridin-3-yl]-[4-(2-pyrazol-1-ylethyl)piperidin-1-yl]methanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including neurological disorders and inflammatory conditions.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [6-(4-Hydroxypiperidin-1-yl)pyridin-3-yl]-[4-(2-pyrazol-1-ylethyl)piperidin-1-yl]methanone involves its interaction with specific molecular targets and pathways. The pyrazole and pyridine rings are known to interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
[6-(4-Hydroxypiperidin-1-yl)pyridin-3-yl]-[4-(2-pyrazol-1-ylethyl)piperidin-1-yl]methanone can be compared with other similar compounds, such as:
1-(2-pyridinyl)-3-(1H-pyrazol-1-yl)propan-1-one: This compound also features a pyrazole and pyridine ring but lacks the piperidine ring.
4-(1H-pyrazol-1-yl)-1-(2-pyridinyl)piperidine: This compound contains both the pyrazole and piperidine rings but differs in the position of the pyridine ring.
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
[6-(4-hydroxypiperidin-1-yl)pyridin-3-yl]-[4-(2-pyrazol-1-ylethyl)piperidin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O2/c27-19-7-13-24(14-8-19)20-3-2-18(16-22-20)21(28)25-11-4-17(5-12-25)6-15-26-10-1-9-23-26/h1-3,9-10,16-17,19,27H,4-8,11-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUINXMRPGLCGQX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCN2C=CC=N2)C(=O)C3=CN=C(C=C3)N4CCC(CC4)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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